5-Ethoxy-5-oxo-4-phenylpentanoate
Description
5-Ethoxy-5-oxo-4-phenylpentanoate is a substituted pentanoate ester characterized by an ethoxy group at the 5-position, a ketone group at the 5-oxo position, and a phenyl substituent at the 4-position. These derivatives are typically synthesized via propargylation or alkynylation reactions, as seen in homopropargyl alcohol intermediates . The compound’s structural complexity suggests applications in organic synthesis, particularly as intermediates for pharmaceuticals or agrochemicals.
Properties
CAS No. |
121925-63-1 |
|---|---|
Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-ethoxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)11(8-9-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/p-1 |
InChI Key |
VADVJGMRGTVPFC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CCC(=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-oxo-4-phenylpentanoate typically involves the esterification of 5-oxo-4-phenylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-5-oxo-4-phenylpentanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-5-oxo-4-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-oxo-4-phenylpentanoic acid.
Reduction: 5-hydroxy-5-oxo-4-phenylpentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-5-oxo-4-phenylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-oxo-4-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorine substituents (e.g., in Ethyl 5-(2,4-difluorophenoxy)pentanoate) enhance metabolic stability and lipophilicity compared to phenyl or phenoxy groups .
- Steric Considerations : Bulky substituents, as seen in the C₂₅H₃₀O₆ derivative, reduce reactivity at the carbonyl site but improve target binding specificity in drug design .
- Backbone Flexibility: The alkyne group in Ethyl 5,5-diphenylpent-2-ynoate introduces rigidity, influencing crystallinity and packing efficiency .
Physicochemical Properties
Crystallographic data from ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate reveal a monoclinic crystal system (space group P2₁/c) with bond angles such as C12—C7—C13—C1 (69.77°) and O5—C39—O3 (105.70°), indicating significant torsional strain . In contrast, ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate lacks alkyne groups, resulting in fewer conformational constraints .
Solubility and Stability :
- Ethoxy and phenoxy groups generally improve solubility in organic solvents (e.g., dichloromethane, THF) but reduce aqueous solubility.
- The diphenyl-alkyne derivative exhibits higher thermal stability (decomposition >200°C) due to extended π-conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
